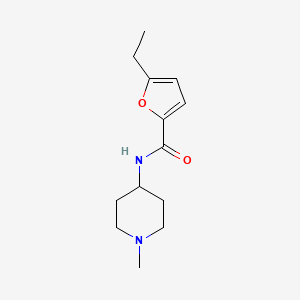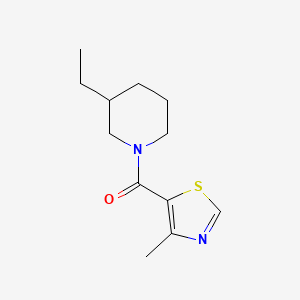![molecular formula C14H22N2O2 B7512689 Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known by various other names, including CPP-115, and has been the subject of numerous studies due to its unique properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is still not fully understood. However, studies have shown that the compound acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. Studies have shown that the compound is effective in reducing drug-seeking behavior, and has the potential to be used as a therapeutic agent for a wide range of addictive substances. In addition, the compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to effectively reduce drug-seeking behavior, which makes it a valuable tool for studying addiction and substance abuse. However, the compound can be difficult and expensive to synthesize, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the exploration of its potential therapeutic benefits for a wide range of neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions, including the condensation of piperidine and pyrrolidine, followed by the cyclization of the resulting intermediate product. The final step involves the addition of a cyclopropyl group to the molecule.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as a treatment for addiction and substance abuse. Studies have shown that the compound is effective in reducing drug-seeking behavior and has the potential to be used as a therapeutic agent for a wide range of addictive substances.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13(11-3-4-11)16-9-5-12(6-10-16)14(18)15-7-1-2-8-15/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWYBVAWCPTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)

![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)




![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)



